4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine
CAS No.: 916421-87-9
Cat. No.: VC13750764
Molecular Formula: C29H30N2O5
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916421-87-9 |
|---|---|
| Molecular Formula | C29H30N2O5 |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C29H30N2O5/c1-35-26-13-7-2-8-20(26)18-31-16-14-29(15-17-31,27(32)33)30-28(34)36-19-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h2-13,25H,14-19H2,1H3,(H,30,34)(H,32,33) |
| Standard InChI Key | QWCFFBYXONYYAI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | COC1=CC=CC=C1CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine (CAS: 916421-87-9) features a piperidine ring substituted at the 1-position with a 2-methoxybenzyl group and at the 4-position with both an Fmoc-protected amino group and a carboxylic acid moiety. The IUPAC name, 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(2-methoxybenzyl)piperidine-4-carboxylic acid, reflects its dual functionality as a protected amine and a carboxylic acid . The SMILES notation (COC1=CC=CC=C1CN1CCC(NC(=O)OCC2C3=CC=CC=C3C3=CC=CC=C32)(C(=O)O)CC1) confirms the spatial arrangement of these groups, which are critical for its role in SPPS .
Synthesis and Modifications
While the exact synthesis route for this compound is proprietary, analogous piperidine derivatives are typically prepared through reductive amination or nucleophilic substitution reactions. The 2-methoxybenzyl group is introduced via alkylation of the piperidine nitrogen, followed by Fmoc protection of the 4-amino group using fluorenylmethyloxycarbonyl chloride under basic conditions . The carboxylic acid at the 4-position is often retained in its unprotected form to facilitate resin attachment during SPPS. Studies comparing similar structures emphasize the importance of maintaining a balance between steric bulk and reactivity to optimize coupling efficiency .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C29H30N2O5 | |
| Molecular Weight | 486.57 g/mol | |
| Purity | 95% | |
| Solubility | Soluble in DMF, DCM, DMSO | |
| Stability | Stable at -20°C under argon |
Applications in Solid-Phase Peptide Synthesis
Role in Fmoc/tBu Strategies
In SPPS-Fmoc/tBu methodologies, this compound serves as a versatile building block for introducing constrained piperidine motifs into peptide sequences. The Fmoc group protects the alpha-amino group during iterative coupling cycles, while the carboxylic acid enables attachment to Wang or Rink amide resins . Comparative studies demonstrate that 4-substituted piperidines like this derivative reduce aggregation tendencies during chain elongation, particularly in hydrophobic peptide regions .
Deprotection Dynamics
The Fmoc removal process utilizes bases such as piperidine or 4-methylpiperidine (20% v/v in DMF) to cleave the fluorenylmethyloxycarbonyl group via β-elimination . Kinetic analyses of analogous compounds show that the 2-methoxybenzyl substituent enhances solubility of the dibenzofulvene (DBF) byproduct, minimizing resin clogging and improving reaction yields by 12–15% compared to unsubstituted piperidines . This scavenging effect is critical for synthesizing long-chain peptides (>30 residues), where incomplete deprotection leads to sequence deletions .
Comparative Analysis with Related Derivatives
Steric and Electronic Effects
The 2-methoxybenzyl group in this compound introduces moderate steric hindrance (Charton steric parameter: 0.89) while maintaining electron-donating properties through the methoxy substituent. This balance facilitates efficient coupling rates (typically >98% per cycle) while suppressing epimerization at the alpha-carbon . In contrast, bulkier 3,5-dimethylbenzyl analogs exhibit 5–7% lower coupling efficiencies due to impaired access to the resin-bound amino group .
Solubility and Purification
Polarity calculations (cLogP = 3.39) indicate favorable solubility in aprotic solvents like DMF and NMP, which is essential for homogeneous reaction conditions . Post-synthesis purification via reverse-phase HPLC typically achieves >95% purity using acetonitrile/water gradients with 0.1% TFA modifier . Mass spectral analysis (ESI-MS) of the free acid form shows a characteristic [M+H]+ ion at m/z 487.57, consistent with its molecular weight .
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